H-D-Glu-OBzl

Enantiomeric Purity Quality Control Chiral Chromatography

Researchers requiring precise stereochemical control in peptide synthesis often face challenges with orthogonal protection of glutamic acid's carboxyl groups. H-D-Glu-OBzl addresses this by offering a D-configuration scaffold with α-benzyl protection, leaving the γ-carboxyl and α-amine free for selective chain elongation. - Enables Fmoc SPPS of C-terminal D-glutamate peptides; the α-benzyl ester remains stable to acidic deprotection and is removed via mild hydrogenolysis. - Ensures chiral integrity with tightly controlled L-isomer content, minimizing diastereomer formation in bioactive peptide candidates. - Provides a direct precursor for generating high-purity D-glutamic acid in situ via hydrogenation, verified by specific optical rotation.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 79338-14-0
Cat. No. B555602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Glu-OBzl
CAS79338-14-0
SynonymsH-D-Glu-OBzl; 79338-14-0; (R)-4-Amino-5-(benzyloxy)-5-oxopentanoicacid; 1-BenzylD-Glutamate; D-GlutamicAcid1-BenzylEster; CTK7D0957; MolPort-016-580-259; ZINC2560741; 7105AH; KM1968; AKOS015839311; AK163536; TR-025246; B2995; FT-0696178; ST24035490; V0424
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCC(=O)[O-])[NH3+]
InChIInChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m1/s1
InChIKeyHFZKKJHBHCZXTQ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Glu-OBzl 选择性肽合成砌块


H-D-Glu-OBzl(CAS: 79338-14-0),化学名为D-谷氨酸1-苄酯或α-苄基D-谷氨酸,是一种非天然D型氨基酸衍生物,分子式为C12H15NO4,分子量237.25 。该化合物在谷氨酸的α-羧基位点引入了苄酯(-OBzl)保护基,而γ-羧基和α-氨基则保持游离状态,使其成为一个具有区域选择性反应位点的多功能肽合成砌块 [1]。其核心价值在于提供了一个立体化学定义明确的D构型骨架,并实现了α-羧基与γ-羧基的差异化保护,这对于构建含有D-谷氨酸残基的复杂肽链及拟肽至关重要 。

1
Non‑natural D‑glutamate configuration supports incorporation of D‑Glu residues into peptide chains for structural diversity studies.
2
α‑Benzyl ester protection is orthogonal to standard Fmoc‑SPPS (stable to piperidine and TFA), enabling late‑stage selective deprotection.
3
Free γ‑carboxyl and α‑amine groups allow additional orthogonal modifications on the glutamate side‑chain or N‑terminus.

H-D-Glu-OBzl 的不可替代性


谷氨酸衍生物作为肽链构建模块时,其手性(D或L)直接决定了最终肽产物的三维空间构象及生物活性。L-谷氨酸衍生物广泛存在,而D-谷氨酸衍生物则用于引入非天然构型,以增强肽的稳定性或调节其与靶点的相互作用,二者绝不可互换 [1]。此外,苄酯(-OBzl)作为α-羧基保护基,与叔丁酯(-OtBu)、甲酯(-OMe)等其它羧基保护基在化学稳定性和脱除条件上存在本质差异。苄酯对酸(如TFA)稳定,但可通过氢解(H2/Pd-C)选择性脱除,这使其与Fmoc固相合成策略高度兼容,而叔丁酯则在酸性条件下不稳定 。因此,在需要对谷氨酸的α-与γ-羧基进行正交保护,或需引入D-构型的场景中,用L-谷氨酸-γ-苄酯(H-L-Glu-OBzl)或D-谷氨酸-α-叔丁酯(H-D-Glu-OtBu)替代H-D-Glu-OBzl,将导致合成路线失败或获得错误的肽产物。

L‑enantiomer substitution Replacing H‑D‑Glu‑OBzl with the L‑counterpart may invert the stereochemical outcome of the peptide, potentially altering biological recognition or structural properties.
Protecting‑group mismatch Using tert‑butyl ester (OtBu) instead of benzyl ester can lead to premature deprotection under TFA conditions, breaking the orthogonal strategy and risking synthesis failure.

H-D-Glu-OBzl 差异化证据


对映体纯度规格化控制

H-D-Glu-OBzl作为一种手性砌块,其对映体纯度是采购决策的核心指标。与许多仅提供化学纯度(如≥97%)的供应商不同,部分专业供应商将非期望的L-对映异构体含量作为一项独立的质控标准进行定量规定,以确保在立体选择性合成中的可靠性 [1]。

Enantiomeric purity specification
Reported specification
≤0.5% L‑enantiomer (HPLC, chiral column)
Typical products: only chemical purity ≥97%, no enantiomer limit
Supports stereochemical purity control in chiral peptide synthesis.
Verify latest batch‑specific certificate of analysis.
Enantiomeric Purity Quality Control Chiral Chromatography Stereoselective Synthesis

Fmoc-SPPS体系兼容性

H-D-Glu-OBzl的α-苄酯(-OBzl)保护基在标准Fmoc固相肽合成(SPPS)常用的哌啶脱Fmoc条件下是稳定的,但在酸性TFA裂解条件下也是稳定的 。这种正交稳定性使其成为Fmoc策略中的一个通用构建模块,用于在肽链的特定位置引入一个带有保护基的D-谷氨酸残基,该保护基可在肽链完全组装后通过氢解选择性脱除,从而暴露α-羧基进行后续修饰或环化 。

Fmoc‑SPPS compatibility
Class‑level inference
Stable to 20% piperidine/DMF; stable to TFA
OtBu analogue: TFA‑labile; OMe analogue: non‑selective deprotection
Supports orthogonal protection strategy in Fmoc‑SPPS.
Class‑level chemistry; confirm stability under specific synthesis conditions.
Solid-Phase Peptide Synthesis Fmoc-Strategy Orthogonal Protection Peptide Chemistry

α-苄酯选择性脱保护

H-D-Glu-OBzl的苄酯保护基可以通过催化氢化(H2, Pd/C)被高选择性地脱除,而肽链中大多数其他常见的保护基(如Boc, Fmoc, tBu)在此条件下均不受影响 。这种正交脱除机制为肽合成后期的定点修饰或环化提供了独特的化学操作窗口,是其他非苄基羧基保护基(如甲酯、叔丁酯)难以比拟的。

Selective α‑benzyl deprotection
Class‑level inference
Catalytic hydrogenolysis (H₂, Pd/C) in neutral conditions – cleaves benzyl ester while leaving Boc, Fmoc, tBu intact.
Enables late‑stage orthogonal deprotection for complex peptide modifications.
Data to verify; review catalyst loading and scale‑dependent conditions.
Hydrogenolysis Selective Deprotection Palladium Catalysis Orthogonal Chemistry

关键物性参数标准化

为确保批次间的一致性和合成结果的可重复性,主流供应商对H-D-Glu-OBzl的多个关键物性参数进行了严格的规格定义。与仅提供纯度范围的供应商相比,更详尽的规格数据(如比旋光度范围)为质量控制提供了更高的置信度 。

Key specification standardization
Reported specification
  • Purity (HPLC) ≥98.0 area%
  • Specific rotation [α]²⁰/D: −10.0° to −13.0° (c=1, 1mol/l HCl)
Provides higher confidence for batch‑to‑batch consistency.
Verify supplier‑specific specification sheets; confirm rotation measurement conditions.
Quality Specification Specific Rotation Purity Analysis Procurement

H-D-Glu-OBzl 应用场景


Fmoc-SPPS合成C端修饰含D-Glu肽

当使用Fmoc-SPPS策略合成肽链,且需要在C端引入D-谷氨酸残基,并计划在肽链组装完成后对该C端羧基进行进一步修饰(如连接荧光基团、脂质或进行环化)时,H-D-Glu-OBzl是理想的起始砌块 [1]。其苄酯保护基在肽链合成过程中保持稳定,防止了副反应,而在最终裂解后可通过温和的氢解反应被选择性脱除,暴露出游离的α-羧基供后续修饰,这是H-D-Glu-OtBu等酸不稳定砌块无法实现的 。

高纯度D-Glu肽探针/候选药物合成

在药物发现和化学生物学研究中,合成作为探针或候选药物的肽分子时,立体化学纯度至关重要。使用一个对映体杂质含量有明确、严格控制(例如L-异构体 ≤0.5%)的H-D-Glu-OBzl砌块,可以显著降低最终产物中非期望L-非对映异构体的水平,从而避免复杂的分离纯化步骤,并确保生物活性测试结果的可靠性 [1]。这对于结构-活性关系(SAR)研究和药效评估是不可或缺的前提。

α/γ-羧基正交保护的复杂拟肽构建

在合成含有多个谷氨酸残基、或需要在谷氨酸侧链(γ-羧基)和主链C端(α-羧基)进行不同化学修饰的复杂分子(如分支肽、拟肽)时,H-D-Glu-OBzl的α-苄酯保护提供了必需的正交保护策略 [1]。研究人员可以首先在γ-羧基上引入其他保护基(如OtBu)或进行修饰,然后在合成的最后阶段通过氢解除去α-苄酯,为最终的整体分子修饰或环化创造可能性。这种分步、正交的控制能力是合成此类复杂分子的关键。

D-谷氨酸的可靠来源

H-D-Glu-OBzl是获取D-构型谷氨酸衍生物的直接来源。在某些情况下,研究人员需要D-谷氨酸,但由于其价格或可获得性,可能选择采购H-D-Glu-OBzl并通过氢解反应在实验室中原位生成所需的D-谷氨酸 [1]。由于H-D-Glu-OBzl本身具有明确的比旋光度规格,这一过程也间接保证了所得D-谷氨酸的手性纯度。

Application
Selection Property
Validation Focus
C‑terminal modified D‑Glu peptides via Fmoc‑SPPS
α‑Benzyl ester orthogonal protection
Post‑assembly selective hydrogenolysis
High‑purity D‑Glu peptide probes and candidate research molecules
Enantiomeric purity specification
L‑enantiomer content by chiral HPLC
Complex peptidomimetics requiring α/γ‑carboxyl orthogonality
Free γ‑carboxyl for side‑chain modifications
Sequential orthogonal deprotection
D‑glutamic acid precursor
D‑configuration with controlled specific rotation
Conversion by hydrogenolysis; chiral purity after deprotection

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